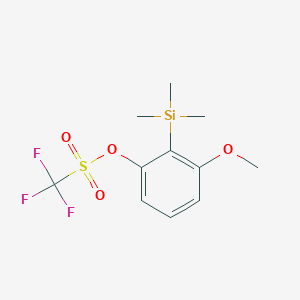

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

描述

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C11H15F3O4SSi and a molecular weight of 328.38 g/mol . It is known for its role as a precursor in aryne chemistry, particularly in generating ortho-benzyne under mild conditions . This compound is also referred to as 3-Methoxy-2-(trimethylsilyl)phenyl Triflate or Trifluoromethanesulfonic Acid 3-Methoxy-2-(trimethylsilyl)phenyl Ester .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate typically involves the reaction of 3-methoxy-2-(trimethylsilyl)phenol with trifluoromethanesulfonic anhydride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The product is then purified by distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Elimination Reactions: The compound can generate benzyne intermediates through the elimination of the trifluoromethanesulfonate group under fluoride treatment.

Common Reagents and Conditions

Fluoride Sources: Cesium fluoride (CsF) is commonly used to generate benzyne intermediates from this compound.

Solvents: Acetonitrile (MeCN) is often used as a solvent in these reactions.

Major Products Formed

Benzyne Intermediates: The primary product formed from the elimination reaction is ortho-benzyne.

Substituted Phenyl Derivatives: In substitution reactions, various substituted phenyl derivatives can be formed depending on the nucleophile used.

科学研究应用

Synthetic Applications

-

Aryne Precursor :

3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate serves as an effective aryne precursor in various reactions, including cycloaddition and rearrangement processes. For instance, it has been utilized in the intermolecular C-O addition of carboxylic acids to aryne intermediates, yielding products with moderate to good yields depending on reaction conditions . -

Tandem Reactions :

The compound has been employed in tandem thia-Fries rearrangement-cyclization reactions. These transformations allow for the formation of complex cyclic structures from simpler precursors, showcasing its utility in synthesizing multi-functionalized compounds . -

Cycloaddition Reactions :

It has been used in cycloaddition reactions with azides and furans, producing various benzotriazoles and other cyclic compounds. The yields from these reactions vary based on the steric and electronic properties of the substituents involved .

Biological Applications

-

Medicinal Chemistry :

The triflate derivative has been explored for its potential in drug development, particularly as a building block for synthesizing biologically active molecules. Its ability to introduce trifluoromethyl groups can enhance the pharmacological properties of compounds, making it a valuable tool in medicinal chemistry . -

Synthesis of G-Secretase Inhibitors :

Research indicates that derivatives of this compound can be utilized in the synthesis of g-secretase inhibitors, which are important for treating Alzheimer’s disease. The structural modifications facilitated by this compound enable the development of novel therapeutic agents .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate involves the generation of benzyne intermediates through the elimination of the trifluoromethanesulfonate group under fluoride treatment . The benzyne intermediates can then participate in various cycloaddition and substitution reactions, leading to the formation of complex aromatic compounds .

相似化合物的比较

Similar Compounds

2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: This compound is also a precursor for generating benzyne intermediates and has similar reactivity.

Trimethylsilyl Trifluoromethanesulfonate: Used as a silylating agent and has applications in organic synthesis.

Uniqueness

3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is unique due to the presence of the methoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of specific aromatic compounds that require precise control over reaction conditions and product formation .

生物活性

3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a trifluoromethanesulfonate group, makes it a potential candidate for diverse biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C11H15F3O3S

- Molecular Weight : 306.29 g/mol

- CAS Number : 217813-03-1

- Physical State : Typically encountered as a liquid or solid depending on purity and conditions.

The biological activity of this compound is primarily attributed to its electrophilic nature. The trifluoromethanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various biologically relevant structures.

Electrophilic Properties

The compound can selectively react with nucleophiles, such as thiols and amines, leading to the formation of covalent bonds. This property is particularly significant in the context of drug design, where covalent inhibitors can provide prolonged action against target proteins.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | HL60 | 5.0 | |

| Related Aryne Precursor | HCT116 | 4.5 | |

| Sulfonate Derivative | A549 | 6.2 |

The anticancer activity is believed to involve:

- Induction of Apoptosis : Triggering programmed cell death pathways.

- Inhibition of Cell Migration : Preventing metastasis by interfering with cellular motility.

- Cell Cycle Arrest : Halting progression through critical phases of the cell cycle.

Case Studies

-

Inhibition of Kinase Activity

- A study demonstrated that a related compound inhibited multiple kinases involved in cancer progression, suggesting that the trifluoromethanesulfonate moiety could be effective in targeting kinase pathways.

-

Cytotoxicity Assessment

- Experiments assessing cytotoxicity revealed that treatment with this compound resulted in significant cell death in various cancer cell lines, with minimal effects on normal cells, indicating a favorable therapeutic index.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and how do reaction conditions influence yield?

The compound is typically synthesized via sequential silylation and triflation. A common approach involves starting with a methoxy-substituted phenol derivative, followed by silylation with trimethylsilyl chloride (TMSCl) under basic conditions (e.g., LDA or Et₃N). The intermediate is then treated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like pyridine to install the triflate group. For example, similar compounds have been synthesized with yields ranging from 40% to 81%, depending on the stability of intermediates and deprotection steps .

Q. What analytical methods are critical for characterizing this compound?

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify silyl and triflate substituents (e.g., characteristic δ ~0.2 ppm for TMS protons).

- Mass Spectrometry : HRMS or GC-MS for molecular ion validation.

- Infrared Spectroscopy : IR to confirm triflate (asymmetric S=O stretching ~1400 cm⁻¹) and methoxy groups.

- X-ray Crystallography : For unambiguous solid-state structure determination, though this depends on crystal quality .

Q. How is this compound utilized as a benzyne precursor in aryne chemistry?

Under mild fluoride treatment (e.g., TBAF or CsF), the trimethylsilyl (TMS) group is cleaved, generating a reactive aryne intermediate. This transient species participates in [2+2], [3+2], or tandem cycloadditions. For instance, fluoride-induced desilylation at room temperature in acetonitrile or THF enables controlled benzyne generation, facilitating reactions like thia-Fries rearrangements or heterocycle syntheses .

Q. What safety protocols are essential when handling this compound?

The triflate group is moisture-sensitive, requiring anhydrous conditions. Personal protective equipment (PPE) must include gloves, goggles, and respirators (type ABEK) due to potential respiratory and dermal irritation. Waste disposal should follow protocols for sulfonate esters, which are often corrosive .

Advanced Research Questions

Q. How do substituents on the aryl ring influence the reactivity of triflate intermediates in aryne generation?

Electron-donating groups (e.g., methoxy) stabilize the aryne intermediate, modulating reaction rates and regioselectivity. For example, 4-methoxy substitution enhances benzyne stability, enabling selective cycloadditions. In contrast, electron-withdrawing groups (e.g., triflate) accelerate aryne formation but may lead to side reactions like dimerization .

Q. What mechanistic insights explain unexpected products in fluoride-mediated reactions of this compound?

In a study by Hall et al., bromo-substituted analogs unexpectedly formed phenoxathiin-dioxides via tandem thia-Fries rearrangement and cyclization. This highlights the role of competing pathways: fluoride-induced desilylation generates aryne, which can undergo nucleophilic attack by adjacent sulfonate groups, leading to heterocycle formation. Solvent polarity and fluoride source (e.g., CsF vs. TBAF) critically influence pathway dominance .

Q. How can conflicting yields in multi-step syntheses of this compound be resolved?

Discrepancies often arise from intermediate instability. For example, hydroxylated intermediates may decompose unless rapidly derivatized. Strategies include:

- One-Pot Syntheses : Minimizing isolation of unstable intermediates.

- Protecting Group Optimization : Using robust silyl groups (e.g., TIPS instead of TMS) for improved shelf life.

- Low-Temperature Quenching : Reducing side reactions during workup .

Q. What role does this compound play in synthesizing functional materials or pharmaceuticals?

As a versatile electrophile, it enables C–O bond formation in complex molecules. For example, it has been used to prepare spirocyclic phosphazenes for flame-retardant materials and as a key intermediate in alkaloid syntheses requiring regioselective aryl coupling .

Q. Data Contradiction Analysis

Q. Why do reported yields for the final triflation step vary significantly (40%–75%)?

Variations stem from:

- Reaction Scale : Smaller scales (<1 mmol) often show lower yields due to handling losses.

- Purification Methods : Column chromatography vs. distillation impacts recovery, especially for volatile triflates.

- Moisture Sensitivity : Trace water hydrolyzes triflate to sulfonic acid, reducing yields .

Q. How can conflicting regioselectivity in aryne trapping reactions be rationalized?

Competing electronic and steric effects dictate outcomes. For instance, bulky trapping agents (e.g., substituted furans) favor para-addition, while electron-deficient dienophiles (e.g., tetrazines) lead to ortho-products. Solvent polarity (e.g., MeCN vs. DMF) further modulates transition-state interactions .

Q. Methodological Recommendations

- Optimized Synthesis : Use TMSCl in THF with LDA at −78°C for silylation, followed by Tf₂O in pyridine/CH₂Cl₂ at 0°C for triflation .

- Aryne Trapping : Employ CsF in MeCN at 25°C for controlled benzyne generation, paired with tetrazines for high-yield [2+2] cycloadditions .

- Characterization : Combine ¹⁹F NMR with HSQC for triflate group assignment and monitor reaction progress via TLC (silica gel, hexane/EtOAc) .

属性

IUPAC Name |

(3-methoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3O4SSi/c1-17-8-6-5-7-9(10(8)20(2,3)4)18-19(15,16)11(12,13)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVREKSBMMQLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3O4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452332 | |

| Record name | 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217813-03-1 | |

| Record name | 3-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217813-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。